Rogletimide - 92788-10-8

Rogletimide

Catalog Number: EVT-281893
CAS Number: 92788-10-8
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids.

Aminoglutethimide

Compound Description: Aminoglutethimide is a non-steroidal aromatase inhibitor that acts by blocking the cytochrome P450 enzyme. It was the first aromatase inhibitor to be used clinically but suffers from a lack of selectivity for aromatase and has residual adrenal inhibitory effects on 11, 18, and 21 hydroxylases. [, , ]

Relevance: Aminoglutethimide serves as the structural basis for rogletimide. Rogletimide is an analog of aminoglutethimide, created by replacing the phenyl group with a 4-pyridyl group. [, , , ] While both compounds are aromatase inhibitors, rogletimide was intended to offer improved potency and selectivity compared to aminoglutethimide, but it ultimately proved to be less potent and less specific. [, ]

S(−) Aminoglutethimide

Compound Description: S(−) Aminoglutethimide is the S-enantiomer of aminoglutethimide. It has been used as an internal standard in studies analyzing the enantiomers of rogletimide in serum. [, ]

Relevance: S(−) Aminoglutethimide shares a similar structure with rogletimide and is closely related to its parent compound, aminoglutethimide. The use of S(−) Aminoglutethimide as an internal standard highlights the similar chromatographic behavior and analytical challenges associated with these structurally related compounds. [, ]

Cyclohexylaminoglutethimide (ChAG)

Compound Description: Cyclohexylaminoglutethimide is an analog of aminoglutethimide where the ethyl group at the 3-position is replaced with a cyclohexyl group. In vitro studies have shown that its enantiomers exhibit different levels of aromatase inhibition, with the (+)-S-enantiomer being the most potent. []

Relevance: Cyclohexylaminoglutethimide belongs to the same chemical class as rogletimide and shares the core glutarimide structure with an aryl substituent at the 3-position and an alkyl substituent on the nitrogen. [] This structural similarity allows for a direct comparison of their aromatase inhibition potencies and provides insights into the structure-activity relationships of these compounds.

3-Ethyl-5-methyl-3-(4-pyridyl)piperidine-2,6-dione

Compound Description: This compound is a 5-methyl derivative of rogletimide, synthesized by methylating the dianion of rogletimide. The major product, with the methyl group trans to the pyridyl ring, displays a higher aromatase inhibitory potency than rogletimide. []

Relevance: This compound is directly derived from rogletimide and provides evidence that structural modifications at the 5-position can significantly impact aromatase inhibitory activity. [] The increased potency of the trans isomer suggests that the spatial orientation of the pyridyl ring and the substituent at the 5-position are crucial for binding to the aromatase enzyme.

3-Ethyl-5-octyl-3-(4-pyridyl)piperidine-2,6-dione

Compound Description: This compound is a 5-octyl derivative of rogletimide, showcasing notably high aromatase inhibitory activity. Interestingly, there's only a small difference in activity between its enantiomers. []

Relevance: This derivative, like the 5-methyl analog, emphasizes the influence of the C-5 substituent on the aromatase inhibitory activity of rogletimide. [] The introduction of a long alkyl chain at the 5-position enhances potency, suggesting a potential interaction with a hydrophobic region of the aromatase enzyme.

Formestane

Compound Description: Formestane is a steroidal aromatase inhibitor that acts competitively and irreversibly. Clinical studies suggest its efficacy is comparable to other aromatase inhibitors when used as a second-line hormone therapy. []

Relevance: Formestane, while structurally dissimilar to rogletimide, serves as a point of comparison for its clinical efficacy as an aromatase inhibitor. [] This comparison highlights the ongoing search for more potent and selective aromatase inhibitors for the treatment of hormone-dependent cancers.

Fadrozole

Compound Description: Fadrozole is a non-steroidal aromatase inhibitor whose development was halted due to a lack of specificity. []

Relevance: Like rogletimide, fadrozole faced challenges in clinical development due to its lack of specificity. [] This highlights the importance of developing aromatase inhibitors with high selectivity to minimize off-target effects and improve their therapeutic profile.

Letrozole

Compound Description: Letrozole is a potent and specific non-steroidal aromatase inhibitor. It exhibits superior efficacy and tolerability compared to aminoglutethimide. [, ]

Relevance: Letrozole represents a newer generation of aromatase inhibitors with improved potency and specificity compared to earlier agents like rogletimide and aminoglutethimide. [, ] Its clinical success underscores the impact of developing more selective aromatase inhibitors for treating hormone-dependent cancers.

Vorozole

Compound Description: Similar to letrozole, vorozole is a potent and specific non-steroidal aromatase inhibitor demonstrating improved efficacy and tolerability compared to aminoglutethimide. [, ]

Relevance: Vorozole, along with letrozole, exemplifies the progress made in developing more effective and tolerable aromatase inhibitors compared to older agents like rogletimide. [, ] These newer agents offer a more targeted approach to inhibiting estrogen production and have become important treatment options for hormone-dependent cancers.

Exemestane

Compound Description: Exemestane is a steroidal aromatase inhibitor with irreversible action. It demonstrates comparable efficacy to other aromatase inhibitors in second-line hormone therapy and is considered more potent and specific than aminoglutethimide. [, , ]

Relevance: Exemestane, classified as a steroidal aromatase inhibitor, offers another example of an agent with improved specificity compared to rogletimide and aminoglutethimide. [, , ] Its distinct structural class and mechanism of action highlight the diverse approaches to inhibiting aromatase activity.

Anastrozole

Compound Description: Anastrozole is a highly potent and selective non-steroidal aromatase inhibitor. It exhibits superior aromatase inhibition and suppression of plasma estrogen levels compared to older agents like rogletimide, aminoglutethimide, formestane, and fadrozole. [, ]

Relevance: Anastrozole exemplifies the new generation of aromatase inhibitors, showcasing significantly improved potency and selectivity compared to rogletimide. [, ] Its clinical success demonstrates the substantial progress in developing effective and well-tolerated aromatase inhibitors.

Rogletimide-N-oxide

Compound Description: Rogletimide-N-oxide is a metabolite of rogletimide. It is formed through the oxidation of the nitrogen atom in the glutarimide ring. []

Relevance: As a metabolite of rogletimide, rogletimide-N-oxide provides insights into the metabolic fate of the parent drug. [] Understanding the pharmacological activity and potential toxicity of metabolites is crucial for the development and clinical application of new drugs.

Classification and Source

Rogletimide, also known as pyridoglutethimide, is classified as an aromatase inhibitor. It is chemically related to glutethimide, a sedative-hypnotic drug. Unlike glutethimide, Rogletimide does not exhibit significant sedative-hypnotic effects and was developed with the intention of treating hormone-sensitive cancers, particularly breast cancer, by inhibiting estrogen production through aromatase inhibition .

Synthesis Analysis

The synthesis of Rogletimide involves several key steps:

  1. Base-Catalyzed Alkylation: Ethyl 4-pyridylacetate is reacted with iodoethane to produce ethyl 2-(4-pyridyl)butyrate.
  2. Conjugate Addition: The carbanion formed from the alkylated product undergoes a base-catalyzed conjugate addition to acrylamide.
  3. Intramolecular Cyclization: The final step involves intramolecular cyclization to yield Rogletimide.

These steps highlight the complexity of its synthesis, which requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Molecular Structure Analysis

Rogletimide has a molecular formula of C12H14N2O2C_{12}H_{14}N_{2}O_{2} and a molar mass of approximately 218.256 g/mol. The compound features a pyridine ring and an amide functional group within its structure. Its structural characteristics can be represented using various chemical notation systems, including SMILES notation . The three-dimensional conformation plays a crucial role in its interaction with biological targets.

Chemical Reactions Analysis

Rogletimide is involved in several types of chemical reactions:

  • Oxidation: It can be oxidized to form derivatives such as Rogletimide-N-oxide.
  • Reduction: Under specific conditions, it can undergo reduction to yield various reduced forms.
  • Substitution: The compound can participate in substitution reactions, especially involving the pyridine ring where either electrophilic or nucleophilic substitution may occur.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Rogletimide functions as a selective aromatase inhibitor. Aromatase is an enzyme critical for the biosynthesis of estrogens from androgens. By inhibiting this enzyme, Rogletimide effectively lowers estrogen levels in the body, which is particularly beneficial in hormone-sensitive cancers like breast cancer. Its mechanism involves binding to the aromatase enzyme and preventing the conversion of androgens into estrogens . This action can lead to reduced tumor growth in estrogen-dependent cancers.

Physical and Chemical Properties Analysis

Rogletimide exhibits several notable physical and chemical properties:

These properties are crucial for determining the appropriate formulations for potential therapeutic applications .

Applications

Despite never being marketed as a therapeutic agent due to lower potency compared to other aromatase inhibitors like aminoglutethimide, Rogletimide has been investigated for several scientific applications:

  • Cancer Research: It serves as a model compound in studies aimed at understanding aromatase inhibition and estrogen biosynthesis.
  • Pharmacology: Research continues into its biological effects on cellular processes involving estrogen production.
  • Comparative Studies: It has been used in comparative studies against other aromatase inhibitors to evaluate efficacy and side effects .

Properties

CAS Number

92788-10-8

Product Name

Rogletimide

IUPAC Name

3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)

InChI Key

QXKJWHWUDVQATH-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

Solubility

Soluble in DMSO

Synonyms

2-ethyl-2-(4-pyridyl)glutarimide
3-ethyl-3-(4-pyridyl)piperidine-2,6-dione
3-PYG
pyridoglutethimide
rogletimide
rogletimide, (+-)-isome

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.